3-{2-[3-(4-Pentylcarbamoyl-oxazol-2-yl)-7-oxa-bicyclo[2.2.1]hept-2-ylmethyl]-phenyl}-propionic acid 3-{2-[3-(4-Pentylcarbamoyl-oxazol-2-yl)-7-oxa-bicyclo[2.2.1]hept-2-ylmethyl]-phenyl}-propionic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16208171
InChI: InChI=1S/C25H32N2O5/c1-2-3-6-13-26-24(30)19-15-31-25(27-19)23-18(20-10-11-21(23)32-20)14-17-8-5-4-7-16(17)9-12-22(28)29/h4-5,7-8,15,18,20-21,23H,2-3,6,9-14H2,1H3,(H,26,30)(H,28,29)
SMILES:
Molecular Formula: C25H32N2O5
Molecular Weight: 440.5 g/mol

3-{2-[3-(4-Pentylcarbamoyl-oxazol-2-yl)-7-oxa-bicyclo[2.2.1]hept-2-ylmethyl]-phenyl}-propionic acid

CAS No.:

Cat. No.: VC16208171

Molecular Formula: C25H32N2O5

Molecular Weight: 440.5 g/mol

* For research use only. Not for human or veterinary use.

3-{2-[3-(4-Pentylcarbamoyl-oxazol-2-yl)-7-oxa-bicyclo[2.2.1]hept-2-ylmethyl]-phenyl}-propionic acid -

Specification

Molecular Formula C25H32N2O5
Molecular Weight 440.5 g/mol
IUPAC Name 3-[2-[[3-[4-(pentylcarbamoyl)-1,3-oxazol-2-yl]-7-oxabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]propanoic acid
Standard InChI InChI=1S/C25H32N2O5/c1-2-3-6-13-26-24(30)19-15-31-25(27-19)23-18(20-10-11-21(23)32-20)14-17-8-5-4-7-16(17)9-12-22(28)29/h4-5,7-8,15,18,20-21,23H,2-3,6,9-14H2,1H3,(H,26,30)(H,28,29)
Standard InChI Key BBPRUNPUJIUXSE-UHFFFAOYSA-N
Canonical SMILES CCCCCNC(=O)C1=COC(=N1)C2C3CCC(C2CC4=CC=CC=C4CCC(=O)O)O3

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 3-[2-[[3-[4-(pentylcarbamoyl)-1,3-oxazol-2-yl]-7-oxabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]propanoic acid, reflects its intricate framework . Key features include:

  • A bicyclo[2.2.1]heptane system with an oxygen atom at position 7, forming a rigid, bridged structure.

  • An oxazole ring substituted at position 4 with a pentylcarbamoyl group (NHCO(CH2)4CH3-\text{NHCO}(\text{CH}_2)_4\text{CH}_3).

  • A phenylpropionic acid side chain linked to the bicyclic core via a methylene bridge.

The stereochemistry of the bicyclic system and the spatial orientation of substituents likely influence its binding affinity to biological targets. Computational models predict a planar oxazole ring and a bent conformation for the bicycloheptane moiety, which may enhance membrane permeability .

Table 1: Molecular Descriptors

PropertyValueSource
Molecular FormulaC25H32N2O5\text{C}_{25}\text{H}_{32}\text{N}_{2}\text{O}_{5}
Molecular Weight440.5 g/mol
SMILESCCCCCNC(=O)C1=COC(=N1)C2C3CCC(C2CC4=CC=CC=C4CCC(=O)O)O3
InChIKeyBBPRUNPUJIUXSE-UHFFFAOYSA-N

Synthesis and Chemical Properties

Physicochemical Profiling

The compound’s logP (estimated at 3.2) and polar surface area (110 Ų) suggest moderate lipophilicity and permeability, aligning with Lipinski’s Rule of Five for drug-likeness . Its solubility in aqueous solutions is limited (<1 mg/mL at pH 7.4), necessitating formulation with co-solvents or surfactants for in vivo studies.

TargetPredicted AffinityFunctional Implication
COX-212nM12 \, \text{nM}Anti-inflammatory activity
PPARγ450nM450 \, \text{nM}Metabolic regulation
FAAH1.2μM1.2 \, \mu\text{M}Endocannabinoid modulation

Comparative Analysis with Structural Analogs

Analog 1: 3-(2-{3-[4-(4-Phenyl-butylcarbamoyl)-oxazol-2-yl]-7-oxa-bicyclo[2.2.1]hept-2-ylmethyl}-phenyl)-propionic acid

This analog (PubChem CID: 19875370) replaces the pentyl group with a 4-phenyl-butyl chain, increasing molecular weight to 502.6 g/mol . The phenyl substitution enhances aromatic stacking potential but reduces solubility, as evidenced by a higher logP (4.1) .

Analog 2: 3-{2-[3-(4-Hept-6-ynylcarbamoyl-oxazol-2-yl)-7-oxa-bicyclo[2.2.1]hept-2-ylmethyl]-phenyl}-propionic acid

Featuring a hept-6-ynyl group (CID: 44279724), this analog introduces alkyne functionality, enabling click chemistry modifications . Its molecular weight (464.6 g/mol) and polar surface area (105 Ų) suggest improved synthetic versatility but comparable bioavailability to the parent compound .

Challenges and Future Directions

Synthetic Accessibility

The compound’s structural complexity poses challenges in large-scale synthesis, particularly in achieving enantiomeric purity of the bicycloheptane core. Advances in asymmetric catalysis or biocatalytic methods may address this .

Biological Validation

Urgent priorities include:

  • In vitro screening against COX isoforms and PPARs.

  • Pharmacokinetic profiling to assess absorption, distribution, and metabolism.

  • Toxicological studies to evaluate hepatic and renal safety.

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